(2S,4S)-Sacubitril is a chiral compound primarily recognized for its role as an enkephalinase inhibitor, which contributes to its therapeutic applications in treating heart failure. The compound is often used in conjunction with valsartan, another antihypertensive medication, in a combination drug known as sacubitril/valsartan. This combination has been shown to significantly reduce cardiovascular morbidity and mortality in patients with heart failure with reduced ejection fraction.
(2S,4S)-Sacubitril belongs to the class of compounds known as neprilysin inhibitors. It is characterized by its ability to inhibit the enzyme neprilysin, which is responsible for the degradation of natriuretic peptides, bradykinin, and other vasoactive substances. This inhibition leads to increased levels of these substances, promoting vasodilation and natriuresis.
The synthesis of (2S,4S)-Sacubitril involves several key steps:
Technical details indicate that various solvents like toluene or acetonitrile are used during reactions, with temperatures ranging from 25°C to 100°C depending on the specific reaction conditions.
The molecular formula for (2S,4S)-Sacubitril is C27H36N2O5. The compound features a biphenyl moiety and a chiral center at positions 2 and 4, contributing to its stereochemical properties.
(2S,4S)-Sacubitril undergoes various chemical reactions that can modify its structure for further development:
Technical details include reaction conditions such as solvent choice and temperature control which are critical for optimizing yields and selectivity during synthesis .
The mechanism of action of (2S,4S)-Sacubitril primarily involves the inhibition of neprilysin:
(2S,4S)-Sacubitril has significant applications in pharmacology:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.:
CAS No.: 27545-53-5